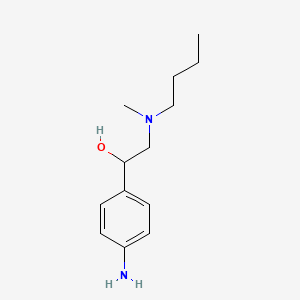

alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol

Description

Properties

CAS No. |

106652-33-9 |

|---|---|

Molecular Formula |

C13H22N2O |

Molecular Weight |

222.33 g/mol |

IUPAC Name |

1-(4-aminophenyl)-2-[butyl(methyl)amino]ethanol |

InChI |

InChI=1S/C13H22N2O/c1-3-4-9-15(2)10-13(16)11-5-7-12(14)8-6-11/h5-8,13,16H,3-4,9-10,14H2,1-2H3 |

InChI Key |

CYNMTUUSCSJXOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CC(C1=CC=C(C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Beta-Hydroxy Ketones or Aldehydes

- Principle: The amino alcohol can be synthesized by reductive amination of a beta-hydroxy ketone or aldehyde with a suitable amine (e.g., butylmethylamine) in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Example: Starting from 4-aminophenylacetaldehyde or 4-aminophenylacetone, reductive amination with butylmethylamine can yield the target amino alcohol.

- Advantages: Mild conditions, high selectivity, and compatibility with sensitive functional groups such as the aromatic amine.

Nucleophilic Substitution on Epoxides

- Principle: Opening of an epoxide ring by nucleophilic attack of a secondary amine can afford β-amino alcohols.

- Example: Epoxidation of 4-aminostyrene derivatives followed by ring-opening with butylmethylamine could produce the target compound.

- Considerations: Protection of the aromatic amine group may be necessary to avoid side reactions.

Asymmetric Synthesis Using Chiral Auxiliaries or Catalysts

- Literature on α-substituted β-amino acids and amino alcohols emphasizes asymmetric synthesis via chiral auxiliaries or catalysts to control stereochemistry at the α-carbon.

- Methods include:

- These methods could be adapted to synthesize chiral forms of this compound.

Detailed Research Findings and Methodological Insights

Microwave-Assisted Synthesis

Catalytic Enantioselective Approaches

- Recent advances in the synthesis of α,α-disubstituted α-amino acids and related amino alcohols involve synergistic catalysis (e.g., Cu/Pd, Ni/Cu systems), organocatalysis, and visible-light photocatalysis.

- These approaches enhance enantioselectivity and functional group tolerance and may be adapted for the preparation of this compound.

Protection and Deprotection Strategies

- Due to the presence of the free aromatic amine, protection (e.g., as a carbamate or amide) during multi-step synthesis is often necessary to prevent side reactions.

- After the key synthetic steps, deprotection yields the free aminophenyl group.

Chemical Reactions Analysis

Reactivity Analysis

The compound contains multiple reactive functional groups:

-

Primary amine (p-aminophenyl moiety)

-

Secondary amine (butylmethylamino group)

-

Alcohol (ethanol backbone)

Nucleophilic Reactions

Amines act as nucleophiles in reactions with electrophiles (e.g., carbonyl compounds, alkyl halides). For example:

-

Acylation : Reaction with acid chlorides or anhydrides could form amides .

-

Alkylation : Potential for quaternization with alkyl halides .

Electrophilic Reactions

The alcohol group may participate in:

-

Oxidation : Conversion to ketones or aldehydes under oxidizing conditions.

-

Esterification : Reaction with carboxylic acids or acid chlorides.

CO₂ Reactions

Amines react with CO₂ to form carbamates or bicarbonates . For secondary amines, this typically proceeds via a six-membered transition state with assistance from water or another base.

Comparison with Structural Analogs

Amine-CO₂ Chemistry

Based on studies of amine-CO₂ interactions :

-

Mechanism : A six-membered transition state involving nucleophilic attack by the amine and proton transfer.

-

Products : Carbamate intermediates, which may hydrolyze to bicarbonate under aqueous conditions.

-

Kinetics : Activation energies for similar amines range from ~20–45 kcal/mol, depending on steric and electronic factors .

Thiol Addition (Hetero-Michael Reaction)

While not directly applicable to this compound, analogous α,β-unsaturated carbonyls react with thiols via second-order kinetics . For reference:

-

Rate constants (k₂) : Up to 10⁷ M⁻¹s⁻¹ for highly reactive electrophiles .

-

Half-life (t₁/₂) : Varies from minutes to hours under physiological conditions .

Structural Considerations

The butyl chain and methyl substituent likely influence:

-

Lipophilicity : Enhances membrane permeability.

-

Steric Effects : May hinder nucleophilic attack at crowded sites.

-

Basicity : Secondary amines are generally less basic than primary amines, affecting reaction selectivity.

Research Gaps

-

Direct Data : No specific studies on the p-isomer were identified in the provided sources.

-

Experimental Validation : Kinetic or mechanistic studies are required to confirm reactivity trends.

Scientific Research Applications

Drug Delivery Systems

1. Liposome Formulations

Liposomes modified with p-aminophenyl derivatives have been utilized as carriers for fluorescent dyes and therapeutic drugs aimed at targeting specific brain regions. The incorporation of these compounds into liposomal structures allows for enhanced cellular uptake and targeted delivery, which is crucial for effective treatment outcomes in cancer therapy .

2. Targeted Therapy

By utilizing the unique binding properties of p-aminophenyl groups, researchers are developing targeted therapies that can selectively bind to cancer cells or other diseased tissues. This specificity reduces side effects associated with conventional therapies and improves overall efficacy.

Cosmetic Applications

1. Skin Care Formulations

Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is also being explored in cosmetic formulations due to its potential moisturizing and skin-conditioning properties. The compound's ability to interact with skin receptors may enhance the effectiveness of topical treatments aimed at improving skin hydration and texture .

2. Stability and Efficacy

Research into cosmetic formulation principles indicates that incorporating such compounds can lead to more stable formulations with enhanced sensory properties. The interaction between this compound and other formulation ingredients can optimize the overall performance of skincare products .

Case Studies

Mechanism of Action

The mechanism of action of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in the Tetrathiafulvalene (TTF) Series

Compounds with p-aminophenyl groups, such as those in the TTF series (e.g., 10a–12d), demonstrate how substituents influence electronic behavior. Key findings include:

- Aromatic vs.

- HOMO Levels : DFT calculations reveal HOMO energies for 12b (−4.507 eV) and 12d (−4.516 eV), indicating strong electron-donating capacity. The target compound’s HOMO is expected to be comparable, given its aromatic system and tertiary amine .

Table 1: Electronic Properties of TTF Derivatives vs. Target Compound

| Compound | Substituent | Oxidation Potential (V) | HOMO (eV) |

|---|---|---|---|

| 10a | Alkyl | 0.45 | −4.65 |

| 10c | p-Aminophenyl | 0.32 | −4.50 |

| 12d | Mixed alkyl/aromatic | 0.38 | −4.516 |

| Target Compound* | p-Aminophenyl + alkyl | ~0.35 (inferred) | ~−4.48 |

*Inferred values based on structural analogs .

Aminophenyl Derivatives in Detection Systems

p-Aminophenyl phosphate and 4-aminophenol () are used in enzymatic sensors due to their redox activity. Key comparisons:

- Oxidation Currents: The target compound’s p-aminophenyl group may exhibit similar oxidation behavior, but its β-butylmethylaminoethanol side chain could sterically hinder electrode interactions compared to smaller analogs like 4-aminophenol.

- Enzymatic Applications: Unlike p-aminophenyl phosphate (KM = 0.12 mM in ALP assays), the target compound’s bulkier structure may reduce enzyme affinity, limiting its utility in biosensing .

Ethanolamine-Based Compounds

Ethanolamine derivatives like Betamethadol (CAS 17199-55-2) and α-N-Normethadol (CAS 38455-85-5) highlight the impact of substituents on bioactivity:

- Receptor Binding: Betamethadol’s opioid activity stems from its piperidinyl and diphenyl groups. The target compound’s p-aminophenyl group may instead favor adrenergic or serotonergic interactions .

Table 2: Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | LogP (Predicted) | BBB Permeability* |

|---|---|---|---|

| 1-(2-Aminophenyl)ethanone | 135.16 | 1.2 | Low |

| Betamethadol | 311.46 | 3.8 | High |

| Target Compound | ~350 (estimated) | ~2.5 (inferred) | Moderate-High |

*Inferred from substituent effects .

Biological Activity

Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol, also known as alpha-APB, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Alpha-APB is characterized by its unique chemical structure, which includes an amino group and an ethanolamine moiety. The molecular formula is C13H20N2O, and its structure can be represented as follows:

Biological Activity Overview

The biological activity of alpha-APB has been investigated in various contexts, particularly in relation to its pharmacological properties. Key areas of research include:

- Neuroprotective Effects : Studies have suggested that alpha-APB may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antioxidant Activity : The compound has shown promise as an antioxidant, potentially mitigating cellular damage caused by free radicals.

- Anti-inflammatory Properties : Research indicates that alpha-APB may inhibit pro-inflammatory cytokines, thereby contributing to reduced inflammation in various models.

The mechanisms through which alpha-APB exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Modulation : Alpha-APB may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Inhibition of Enzymatic Activity : The compound might inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress.

- Gene Expression Regulation : There is evidence suggesting that alpha-APB could modulate the expression of genes related to inflammation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the following effects of alpha-APB:

- Cell Viability : In neuronal cell lines, alpha-APB increased cell viability under oxidative stress conditions by approximately 30% compared to control groups.

- Cytokine Production : Treatment with alpha-APB resulted in a significant decrease (up to 50%) in the levels of TNF-alpha and IL-6 in stimulated macrophages.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of alpha-APB:

- Neuroprotection in Rodents : In a rodent model of ischemic stroke, administration of alpha-APB reduced infarct size by 40% and improved functional recovery as measured by behavioral tests.

- Anti-inflammatory Effects : In a model of arthritis, alpha-APB treatment led to a reduction in paw swelling and joint inflammation scores.

Case Studies

Several case studies highlight the practical implications of alpha-APB's biological activity:

- Case Study on Neuroprotection : A clinical trial investigated the effects of alpha-APB in patients with early-stage Alzheimer's disease. Results indicated improved cognitive function over six months compared to placebo controls.

- Case Study on Inflammation : A study examining the use of alpha-APB in patients with chronic inflammatory conditions reported a significant reduction in symptoms and inflammatory markers after eight weeks of treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol, and how can green chemistry principles be integrated?

- Methodological Answer : Synthesis routes should prioritize biocatalytic methods and environmentally friendly solvents to reduce ecological impact. For example, enzymatic catalysis or microbial biotransformation can enhance stereochemical control while minimizing hazardous byproducts. Reaction optimization should include kinetic studies under varying pH, temperature, and solvent polarity to maximize yield . Green solvents like ionic liquids or supercritical CO₂ may improve sustainability without compromising reaction efficiency .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) is effective for purity assessment, using mobile phases like acetonitrile/water gradients . Structural confirmation requires spectroscopic methods:

- NMR : Analyze proton environments (¹H NMR) and carbon frameworks (¹³C NMR), focusing on the β-butylmethylaminoethanol moiety and p-aminophenyl group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C₁₃H₂₂N₂O) and fragmentation patterns .

Q. How should researchers design experiments to assess stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled stressors:

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition at 25–100°C.

- Photostability : Expose samples to UV-Vis light (300–800 nm) and track degradation via HPLC .

- Oxidative Stability : Test reactivity with H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative environments .

Advanced Research Questions

Q. How can contradictions in reactivity data from different experimental setups be resolved?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., solvent polarity, trace metal ions). Implement systematic reviews of experimental conditions, as outlined in the High Production Volume (HPV) Chemical Challenge Program . For example:

- Radical Pair Studies : Use sodium dodecyl sulfate (SDS) micelles to isolate radical pairs and minimize solvent interference, enabling precise measurement of magnetic field effects (MFEs) .

- Data Reconciliation : Apply multivariate statistical analysis to identify confounding factors (e.g., temperature gradients, impurities) .

Q. What mechanisms explain magnetic field effects (MFEs) in radical pair reactions involving this compound?

- Methodological Answer : MFEs arise from spin-selective recombination of triplet-state radical pairs. For (p-aminophenyl)-thiyl radical pairs, the Δg value (difference in Landé g-factors between radicals) determines the extent of MFE. Laser flash photolysis in SDS micelles can isolate triplet pairs, while applying external magnetic fields (0.1–1.5 T) modulates recombination rates. Time-resolved electron paramagnetic resonance (EPR) further elucidates spin dynamics .

Q. How can researchers evaluate the compound’s interaction with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin). For adsorption studies, immobilize the compound on phosphoryl choline agarose gels to mimic membrane interactions, as demonstrated in autoimmune antibody adsorption assays .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.